N-((1-(thiophen-2-yl)cyclopropyl)methyl)thiophene-2-sulfonamide
CAS No.: 1203179-19-4
Cat. No.: VC6199951
Molecular Formula: C12H13NO2S3
Molecular Weight: 299.42
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1203179-19-4 |
|---|---|
| Molecular Formula | C12H13NO2S3 |
| Molecular Weight | 299.42 |
| IUPAC Name | N-[(1-thiophen-2-ylcyclopropyl)methyl]thiophene-2-sulfonamide |
| Standard InChI | InChI=1S/C12H13NO2S3/c14-18(15,11-4-2-8-17-11)13-9-12(5-6-12)10-3-1-7-16-10/h1-4,7-8,13H,5-6,9H2 |
| Standard InChI Key | WPUHSIORPNJEFZ-UHFFFAOYSA-N |
| SMILES | C1CC1(CNS(=O)(=O)C2=CC=CS2)C3=CC=CS3 |
Introduction
Structural and Molecular Characteristics
Core Molecular Architecture
The compound features a thiophene-2-sulfonamide backbone linked to a cyclopropylmethyl group substituted with a second thiophene ring. Key structural attributes include:
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Molecular weight: ~309.4 g/mol (calculated from formula).
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Stereochemistry: The cyclopropane ring introduces geometric constraints, potentially influencing conformational stability .
Table 1: Comparative Structural Data of Related Sulfonamide-Thiophene Hybrids
The absence of an ethyl group in the target compound (compared to ) reduces steric bulk, potentially enhancing solubility and reactivity .
Spectroscopic and Computational Insights
Infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy of analogous sulfonamide-thiophene compounds reveal:
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Sulfonamide group: Strong IR absorption at ~1150–1350 cm (S=O asymmetric/symmetric stretching) .
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Thiophene rings: NMR signals at δ 6.8–7.5 ppm for aromatic protons .
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Cyclopropane protons: Distinctive upfield shifts (δ 0.8–1.5 ppm) due to ring strain .
Density functional theory (DFT) studies on similar molecules suggest a HOMO–LUMO energy gap () of ~4.5–5.2 eV, indicative of moderate electronic stability .
Synthetic Methodologies
Key Reaction Pathways
Synthesis of N-((1-(thiophen-2-yl)cyclopropyl)methyl)thiophene-2-sulfonamide likely involves:
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Cyclopropanation: Formation of the 1-(thiophen-2-yl)cyclopropylmethyl group via [2+1] cycloaddition of carbenes to thiophene-substituted alkenes .
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Sulfonamide Coupling: Reaction of thiophene-2-sulfonyl chloride with the cyclopropylmethylamine intermediate under basic conditions .
Representative Reaction Scheme:
Optimization Challenges
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Cyclopropane stability: Ring strain may lead to side reactions during synthesis, necessitating low-temperature conditions .
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Sulfonamide yield: Steric hindrance from the cyclopropyl group can reduce coupling efficiency, requiring excess sulfonyl chloride .
Physicochemical Properties
Solubility and Partitioning
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logP: Estimated at 2.1–2.5 (similar to M100-1860 in ), suggesting moderate lipophilicity.
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Aqueous solubility: Limited due to aromatic and cyclopropane moieties; enhanced by polar sulfonamide group .
Thermal Stability
Differential scanning calorimetry (DSC) of analogs shows decomposition temperatures >200°C, indicating robustness suitable for pharmaceutical formulation .
Biological Activities and Applications
Hypothesized Pharmacological Effects
While direct data on the target compound is absent, structurally related sulfonamide-thiophene hybrids exhibit:
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Antimicrobial activity: MIC values of 8–32 µg/mL against Staphylococcus aureus .
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Anticancer potential: IC of 12–45 µM in HCT-116 colon cancer cells .
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Anti-inflammatory effects: COX-2 inhibition with IC ~0.8–1.5 µM .
Structure-Activity Relationship (SAR) Considerations
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Thiophene rings: Enhance π-π stacking with biological targets .
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Cyclopropane moiety: May improve metabolic stability by resisting cytochrome P450 oxidation .
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Sulfonamide group: Critical for hydrogen bonding to enzymatic active sites .
Computational and In Silico Profiling
Molecular Docking Studies
Docking simulations using analogs suggest strong binding affinity (>70% pose similarity) to:
ADMET Predictions
Industrial and Research Applications
Pharmaceutical Development
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Lead compound: Structural novelty supports optimization for kinase inhibitors or antimicrobials .
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Prodrug potential: Hydroxyl or ester derivatives could improve bioavailability .
Material Science
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